3-amino-2-benzylpropane-1-thiol hydrochloride
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Overview
Description
3-amino-2-benzylpropane-1-thiol hydrochloride is a chemical compound with the molecular formula C10H16ClNS and a molecular weight of 217.76 g/mol . This compound is known for its unique structure, which includes an amino group, a benzyl group, and a thiol group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-amino-2-benzylpropane-1-thiol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzyl chloride with 3-aminopropanethiol in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-amino-2-benzylpropane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-amino-2-benzylpropane-1-thiol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-2-benzylpropane-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity . These interactions can modulate various cellular processes, making the compound a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
3-amino-2-benzylpropane-1-thiol hydrochloride can be compared with other similar compounds, such as:
3-amino-2-phenylpropane-1-thiol hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
2-amino-3-benzylpropane-1-thiol hydrochloride: Similar structure but with the amino group at a different position.
3-amino-2-benzylpropane-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
149498-99-7 |
---|---|
Molecular Formula |
C10H16ClNS |
Molecular Weight |
217.8 |
Purity |
95 |
Origin of Product |
United States |
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